6,8-Dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Description
6,8-Dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a halogenated flavone derivative characterized by a benzopyranone core substituted with bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a 4-methoxyphenyl group at position 2.
Properties
CAS No. |
38493-30-0 |
|---|---|
Molecular Formula |
C16H10Br2O4 |
Molecular Weight |
426.05 g/mol |
IUPAC Name |
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-21-9-4-2-8(3-5-9)13-7-12(19)10-6-11(17)15(20)14(18)16(10)22-13/h2-7,20H,1H3 |
InChI Key |
GYJRCEKIHMOAAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Baker-Venkataraman Cyclization
The Baker-Venkataraman method is a cornerstone for flavone synthesis. For this compound, the process begins with 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride in acetone with potassium carbonate, forming a 1,3-diketone intermediate. Subsequent cyclization under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) yields the flavone backbone. Bromination at C6 and C8 is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in CCl₄.
Key Steps :
- Acylation : Benzoylation of 2',4'-dihydroxy-5'-nitroacetophenone.
- Cyclization : BF₃·Et₂O-mediated ring closure to form 7-hydroxy-6-nitroflavone.
- Bromination : Sequential bromination at C6 and C8 using Br₂/FeCl₃.
Limitations : Low regioselectivity requires careful stoichiometric control to avoid over-bromination.
Modern Catalytic Approaches
Friedel-Crafts Acylation and Bromination
A scalable route involves Friedel-Crafts acylation of 4-methoxyphenylacetyl chloride with resorcinol derivatives , followed by bromination:
- Friedel-Crafts Reaction : AlCl₃ catalyzes acylation to form 7-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one.
- Bromination : Electrophilic aromatic substitution using Br₂ in CH₃COOH at 0–5°C achieves dibromination at C6 and C8.
Optimization :
- Solvent Choice : CH₃COOH enhances bromine solubility and reaction homogeneity.
- Temperature Control : Low temperatures (0–5°C) minimize side reactions.
Bromination Techniques
Electrophilic Bromination
Reagents :
Regioselectivity :
One-Pot Bromination-Cyclization
A streamlined method combines cyclization and bromination:
- Intermediate Formation : 2-(4-Methoxyphenyl)-3-(2,4-dihydroxyphenyl)propan-1,3-dione.
- Cyclization/Bromination : Treat with HBr/AcOH to form the flavone core while introducing bromine atoms.
Advantages : Reduced step count and higher overall yield (80–85%).
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
- Crystal Structure : Planar benzopyranone core with dihedral angles <20° between aromatic rings.
- Intermolecular Interactions : C–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.5267 Å).
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Baker-Venkataraman | 60–65 | Moderate | Moderate |
| Friedel-Crafts | 70–75 | High | High |
| One-Pot Bromination | 80–85 | High | High |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base, such as sodium hydroxide (NaOH), facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of debrominated chromen-4-one derivatives.
Substitution: Formation of amino or alkyl-substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., Tangeritin) improve metabolic stability, while hydroxyl groups (e.g., Compound 27) enhance antioxidant capacity via hydrogen donation .
- Aryl Substitution : The 4-methoxyphenyl group at position 2 is common in bioactive flavones, contributing to π-π stacking interactions in molecular targets .
Physicochemical Properties
Biological Activity
6,8-Dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12Br2O4
- Molecular Weight : 392.06 g/mol
This compound features a benzopyran core with two bromine substituents and a methoxyphenyl group, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the benzopyran family exhibit various pharmacological properties, including:
- Antioxidant Activity : Benzopyrans are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
- Anticancer Properties : Some studies have reported that benzopyrans can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Effects : Certain derivatives have shown efficacy against bacterial and fungal pathogens.
Antioxidant Activity
This compound has demonstrated significant antioxidant activity. In vitro assays showed that the compound effectively scavenged free radicals, with an IC50 value indicating its potency compared to standard antioxidants like ascorbic acid.
Anticancer Activity
In a study evaluating the anticancer potential of this compound, it was found to inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
| HT-29 (Colon) | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Case Studies
A significant case study highlighted the use of this compound in a preclinical model of cancer. The study demonstrated that treatment with this compound resulted in a marked reduction in tumor size and improved survival rates in mice bearing xenografts of human breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
